molecular formula C13H16N2O2S B2895370 N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide CAS No. 15850-85-8

N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide

Cat. No. B2895370
CAS RN: 15850-85-8
M. Wt: 264.34
InChI Key: AFIXLXSJIGDAOC-UHFFFAOYSA-N
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Description

“N-(6-Ethoxy-1,3-benzothiazol-2-yl)butanamide” is a chemical compound with the molecular formula C13H16N2O2S . It has an average mass of 264.343 Da and a monoisotopic mass of 264.093262 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula C13H16N2O2S . For a more detailed analysis, you might need to refer to a specific spectroscopic study or computational chemistry analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are defined by its molecular structure. It has an average mass of 264.343 Da and a monoisotopic mass of 264.093262 Da . More specific properties like melting point, boiling point, and solubility might need to be determined experimentally or found in a dedicated chemical database.

Scientific Research Applications

Therapeutic Potential in Cancer Treatment

Benzothiazole derivatives, including N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide, have been explored for their therapeutic potential in cancer treatment. The structural simplicity and ease of synthesis of benzothiazoles provide scope for developing chemical libraries that could lead to new chemical entities for market progression. 2-Arylbenzothiazoles, in particular, are under development for antitumor agents due to their promising biological profiles and synthetic accessibility. These compounds have been attractive in the design and development of new chemotherapeutics, suggesting a significant role of benzothiazole derivatives in cancer chemotherapy (Kamal et al., 2015).

Role in Antimicrobial and Anti-inflammatory Activities

Benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. These activities are influenced by the nature and position of substitutions on the benzothiazole nucleus, making these compounds of interest in the development of new therapeutic agents for various diseases and disorders. The importance of benzothiazole derivatives in medicinal chemistry is underscored by their diverse pharmacological activities, which also include antiviral, antidiabetic, and anti-tumor effects (Pathak et al., 2019).

Applications in Neurodegenerative Diseases

Some benzothiazole derivatives have been explored for their potential in treating neurodegenerative diseases. Riluzole, a benzothiazole derivative, has shown effectiveness in extending survival and/or time to tracheostomy in patients with amyotrophic lateral sclerosis (ALS), demonstrating the neuroprotective activity of benzothiazole compounds. Although the effect on survival was modest, riluzole's impact on muscle strength deterioration and its mechanism of action—by inhibiting excitatory amino acid release and stabilizing the inactivated state of voltage-dependent sodium channels—highlight the therapeutic potential of benzothiazole derivatives in neurodegenerative conditions (Bryson et al., 1996).

Environmental and Ecotoxicological Aspects

While primarily studied for their therapeutic applications, benzothiazole derivatives also pose environmental and ecotoxicological concerns due to their widespread use and persistence in aquatic environments. Understanding the fate, behavior, and potential toxic effects of benzothiazole derivatives in the environment is crucial for assessing their ecological risks and designing safer compounds for pharmaceutical and other applications (Kim & Choi, 2014).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, you should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-3-5-12(16)15-13-14-10-7-6-9(17-4-2)8-11(10)18-13/h6-8H,3-5H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIXLXSJIGDAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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